- Phosphatidylinositol 3-kinase inhibitors for the treatment of childhood cancers, World Intellectual Property Organization, , ,

Cas no 934526-89-3 (Pilaralisib)

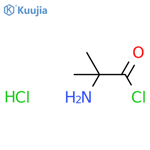

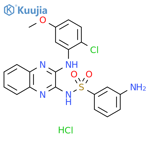

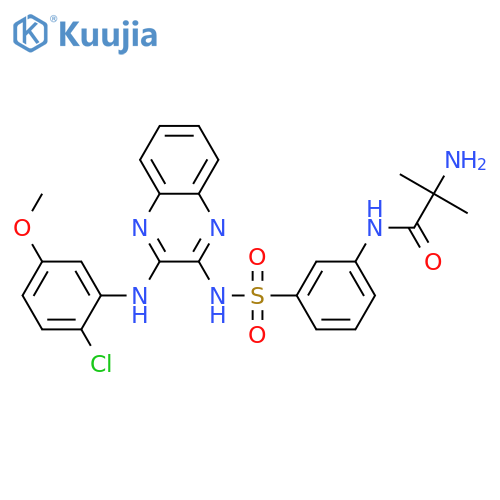

Pilaralisib structure

商品名:Pilaralisib

CAS番号:934526-89-3

MF:C25H25ClN6O4S

メガワット:541.021802663803

MDL:MFCD26142605

CID:2102509

Pilaralisib 化学的及び物理的性質

名前と識別子

-

- XL-147

- Pilaralisib (XL147)

- 2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide

- Pilaralisib

- SAR 245408

- SAR-245408

- XL147

- 60ES45KTMK

- 2-amino-N-[3-({3-[(2-chloro-5-methoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide

- Pilaralisib [USAN:INN]

- Pilaralisib, SAR245408

- BCP15312

- BDBM50197062

- s7645

- SB16574

- DB11772

- Pila

- 2-Amino-N-[3-[[[3-[(2-chloro-5-methoxyphenyl)amino]-2-quinoxalinyl]amino]sulfonyl]phenyl]-2-methylpropanamide (ACI)

- 2-Amino-N-[3-[N-[3-[(2-chloro-5-methoxyphenyl)amino]quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide

- XL 147

-

- MDL: MFCD26142605

- インチ: 1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)

- InChIKey: QINPEPAQOBZPOF-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)(C)N)NC1C=C(S(NC2C(NC3C(Cl)=CC=C(OC)C=3)=NC3C(=CC=CC=3)N=2)(=O)=O)C=CC=1

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 37

- 回転可能化学結合数: 8

- 複雑さ: 887

- トポロジー分子極性表面積: 157

じっけんとくせい

- ふってん: 638.9°C at 760 mmHg

Pilaralisib セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Pilaralisib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A205476-1g |

2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide |

934526-89-3 | 98+% | 1g |

$578.0 | 2024-05-28 | |

| TRC | P441390-25mg |

Pilaralisib |

934526-89-3 | 25mg |

$293.00 | 2023-05-17 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58076-100mg |

Pilaralisib |

934526-89-3 | 98% | 100mg |

¥0.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58076-50mg |

Pilaralisib |

934526-89-3 | 98% | 50mg |

¥3344.00 | 2023-09-07 | |

| eNovation Chemicals LLC | D572841-100MG |

pilaralisib |

934526-89-3 | 97% | 100mg |

$170 | 2024-07-21 | |

| DC Chemicals | DC8184-1 g |

Pilaralisib(XL-147; SAR245408) |

934526-89-3 | >98% | 1g |

$1500.0 | 2022-02-28 | |

| TRC | P441390-10mg |

Pilaralisib |

934526-89-3 | 10mg |

$ 150.00 | 2023-09-06 | ||

| TRC | P441390-5mg |

Pilaralisib |

934526-89-3 | 5mg |

$ 87.00 | 2023-09-06 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58076-5mg |

Pilaralisib |

934526-89-3 | 98% | 5mg |

¥858.00 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | X127130-25mg |

Pilaralisib (XL147) |

934526-89-3 | ≥98% | 25mg |

¥1956.90 | 2023-08-31 |

Pilaralisib 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 5 °C → 50 °C

1.2 Reagents: Dipotassium phosphate Solvents: Ethanol , Water ; 50 °C → 10 °C; 2 h, 0 °C

1.2 Reagents: Dipotassium phosphate Solvents: Ethanol , Water ; 50 °C → 10 °C; 2 h, 0 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Compounds for use in the treatment of basal cell carcinoma, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 5 °C → 50 °C

1.2 Reagents: Dipotassium phosphate Solvents: Ethanol , Water ; 50 °C → 10 °C; 2 h, 10 °C

1.2 Reagents: Dipotassium phosphate Solvents: Ethanol , Water ; 50 °C → 10 °C; 2 h, 10 °C

リファレンス

- N- (3-{[(3-{[2-chloro-5-(methoxy) phenyl]amino} quinoxalin-2-yl) amino]sulfonyl} phenyl)-2-methylalaninamide as phosphatidylinositol 3 - kinase inhibitor for the treatment of lymphoproliferative malignancies, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- A tablet formulation of a PI3K inhibitor for cancer treatment, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

リファレンス

- Quinaxoline derivatives as inhibitors of PI3K-alpha and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

リファレンス

- Preparation of N-(quinoxalin-2-yl) benzenesulfonamides as phosphatidylinositol 3-kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Formulation of tablet of an inhibitor of phosphatidylinositol 3-kinase for cancer treatment, France, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 5 °C; 5 °C → 50 °C

1.2 Reagents: Dipotassium phosphate Solvents: Ethanol , Water ; 50 °C → 10 °C; 2 h, 10 °C

1.2 Reagents: Dipotassium phosphate Solvents: Ethanol , Water ; 50 °C → 10 °C; 2 h, 10 °C

リファレンス

- Phosphatidylinositol 3-kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

リファレンス

- Combinations of kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

リファレンス

- Preparation of anticancer agents modified by maleimide derivatives as protein-binding drugs for treatment of cancers, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

リファレンス

- Preparation of azetidine MEK kinase inhibitors and pyridopyrimidine and quinoxaline and analog PI3K inhibitors and methods of using MEK inhibitors in combination with PI3K inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; overnight, rt

リファレンス

- 2-Amino-3-sulfonylaminoquinoxaline derivatives as phosphatidylinositol 3-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Pilaralisib Raw materials

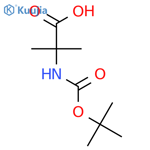

- 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

- Propanoyl chloride, 2-amino-2-methyl-, hydrochloride

- 3-amino-N-(3-(2-chloro-5-methoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide hydrochloride

- 2-methylpropan-2-amine

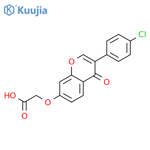

- {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Pilaralisib Preparation Products

934526-89-3 (Pilaralisib) 関連製品

- 2171873-11-1(4-chloro-2-cyano-N-ethylbenzene-1-sulfonamide)

- 73746-11-9(D-ISOVALINE, N-ACETYL-3-METHYL-)

- 2710880-38-7((2,6-Dibromo-4-(trifluoromethyl)phenyl)(methyl)sulfane)

- 2229372-93-2(tert-butyl N-2-amino-1-(4-methylthiophen-3-yl)ethylcarbamate)

- 885466-44-4((4-(Pyrimidin-2-yl)phenyl)methanamine)

- 1891913-48-6(methyl 2-(4-bromo-2-hydroxyphenyl)-2-hydroxyacetate)

- 58285-78-2(2-Methoxy-4-{(4-methylphenyl)aminomethyl}phenol)

- 1031131-00-6(2-Chloro-N-cyclopropyl(4-methylphenyl)methylacetamide)

- 2034256-30-7(N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)

- 2229149-86-2(2-(2-bromoethyl)-6-(propan-2-yloxy)pyridine)

推奨される供給者

atkchemica

(CAS:934526-89-3)Pilaralisib

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:934526-89-3)Pilaralisib

清らかである:99%/99%/99%

はかる:50mg/100mg/250mg

価格 ($):202.0/324.0/396.0